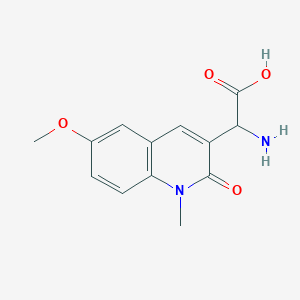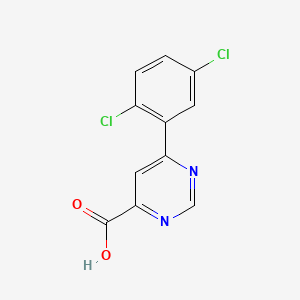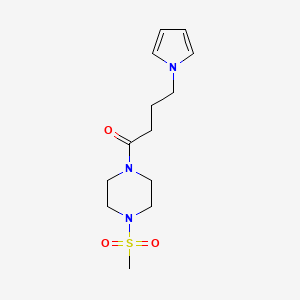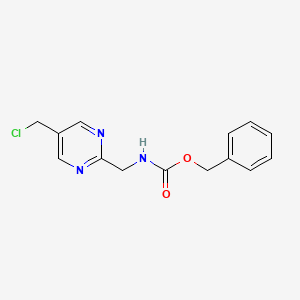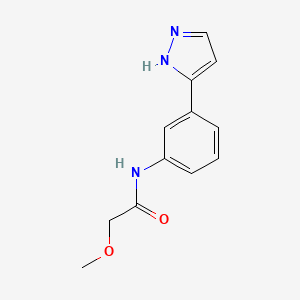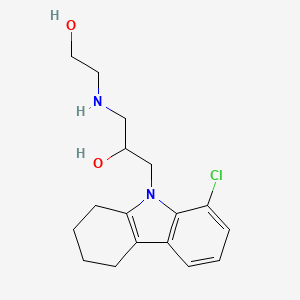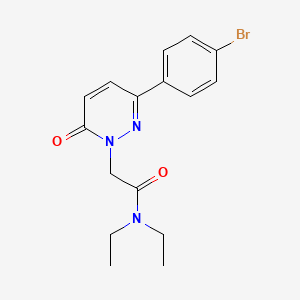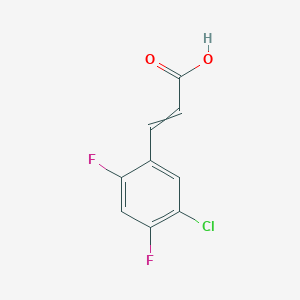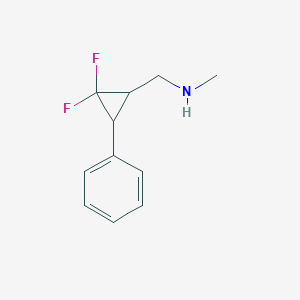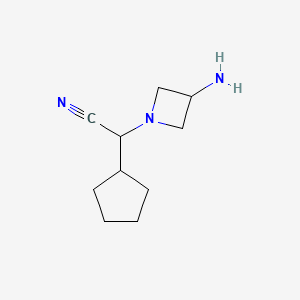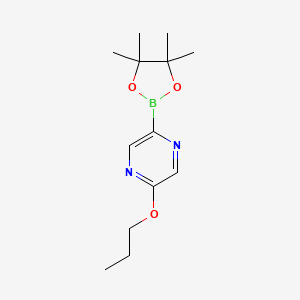
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-bromo-N-propoxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
化学反应分析
Types of Reactions
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: THF, DMF, or toluene are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
科学研究应用
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity.
2-Aminopyridine-5-boronic Acid Pinacol Ester: Another boronic ester used in the synthesis of biologically active compounds.
2-Fluoropyridine-5-boronic Acid Pinacol Ester: Utilized in the synthesis of fluorinated organic molecules.
Uniqueness
5-(N-Propoxy)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its N-propoxy group provides additional functionalization options, making it a valuable compound in the synthesis of diverse organic molecules.
属性
分子式 |
C13H21BN2O3 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC 名称 |
2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H21BN2O3/c1-6-7-17-11-9-15-10(8-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,6-7H2,1-5H3 |
InChI 键 |
ZWYFDKREJLPRKT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


